PD169316 is a synthetic, cell-permeable, pyridinyl imidazole compound widely used in scientific research as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [, , , , , , , , , , , , , , ] It is frequently employed to investigate the role of the p38 MAPK pathway in various cellular processes, including inflammation, apoptosis, cell differentiation, and signal transduction.
The synthesis of PD 169316 involves several key steps typical of organic synthesis methodologies used to create small molecule inhibitors. While specific synthetic routes can vary, the general approach includes:
PD 169316 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.
PD 169316 participates in various chemical reactions primarily related to its role as an inhibitor of p38 mitogen-activated protein kinases. These reactions include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent) are typically outlined in experimental protocols within scientific literature.
The mechanism of action for PD 169316 revolves around its ability to inhibit p38 mitogen-activated protein kinases. Upon binding to the enzyme:
Data from various studies indicate that PD 169316 effectively reduces levels of pro-inflammatory cytokines and apoptosis markers in treated cells, demonstrating its potential therapeutic applications.
Relevant data from studies indicate that PD 169316 maintains its inhibitory activity across a range of concentrations while displaying minimal cytotoxicity at effective doses .
PD 169316 has several scientific applications:
PD 169316 (4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole) is a potent and cell-permeable inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) family, exhibiting an IC₅₀ of 89 nM against p38α [5] [8]. Its inhibitory mechanism involves competitive binding to the ATP-binding pocket of phosphorylated (activated) p38α and p38β isoforms, thereby suppressing kinase activity without impeding upstream phosphorylation events [5] [7]. This selectivity arises from its interaction with a specific conformational motif present in p38α/β but absent in other MAPKs like JNK or ERK. Notably, PD 169316 treatment often increases phospho-p38 levels due to disrupted negative feedback loops involving MAPK phosphatases (MKPs), which normally dephosphorylate and inactivate p38 [6] [7]. This paradoxical increase underscores its precise mechanism: inhibiting catalytic activity while permitting upstream activation signals to proceed. The compound demonstrates negligible activity against p38γ and p38δ isoforms (>100-fold lower affinity), contributing to its utility in dissecting p38α/β-specific functions [7]. Its impact extends beyond direct kinase inhibition, modulating downstream substrates like MAPKAPK2 and MSK1, which regulate stress responses and transcription [7].
Table 1: Selectivity Profile of PD 169316 Among p38 MAPK Isoforms
Isoform | Alternative Name | % Identity to p38α | PD 169316 Sensitivity | Key Cellular Roles |
---|---|---|---|---|
p38α | MAPK14 | 100% | High (IC₅₀ = 89 nM) | Inflammation, stress response, apoptosis |
p38β | MAPK11 | ~70% | High | Cytokine production, neuronal differentiation |
p38γ | MAPK12/ERK6 | ~60% | Low | Skeletal muscle differentiation |
p38δ | MAPK13/SAPK4 | ~60% | Low | Exocrine gland function, keratinocyte differentiation |
Beyond canonical stress signaling, PD 169316 exhibits potent off-target effects on transforming growth factor-beta (TGF-β) superfamily pathways. At concentrations ≥5 µM, it dose-dependently inhibits TGF-β and Activin A signaling in human ovarian cancer cells (CaOV3) [1] [8]. This suppression manifests as reduced phosphorylation of receptor-regulated Smads (Smad2/Smad3), impaired nuclear translocation of Smad complexes, and diminished transcriptional activation of TGF-β target genes (e.g., SMAD7) [1]. Crucially, this inhibition is independent of p38 MAPK blockade, as dominant-negative p38 constructs fail to mimic these effects. Instead, PD 169316 likely interferes with TGF-β receptor I (ALK5) kinase activity or proximal Smad-activating complexes [1]. The specificity of this effect is highlighted by its lack of inhibition against bone morphogenetic protein 4 (BMP4) signaling, which utilizes distinct receptor complexes and Smads (Smad1/5/8) [1] [7]. This selective disruption underscores a critical pharmacological distinction: PD 169316 modulates TGF-β pathways at concentrations often employed experimentally, necessitating careful interpretation of studies attributing effects solely to p38 inhibition.
Table 2: Differential Effects of PD 169316 on TGF-β Superfamily Signaling
Pathway | Ligands Affected | Core Signal Transducers | Effect of PD 169316 (≥5 µM) | Mechanistic Basis |
---|---|---|---|---|
TGF-β/Activin A | TGF-β, Activin A | Smad2/Smad3, ALK4/5/7 | Inhibition (↓ Smad2/3 phosphorylation, ↓ nuclear translocation) | Likely direct ALK5 inhibition or disruption of R-Smad activation complex |
BMP | BMP4 | Smad1/Smad5/Smad8, ALK1/2/3/6 | No effect | Distinct receptor complexes unaffected |
PD 169316 serves as a key tool for elucidating intricate cross-talk mechanisms between MAPK and Smad cascades. While TGF-β can signal through Smad-independent pathways (including p38 MAPK), PD 169316 reveals that p38 activity is not essential for canonical Smad activation under TGF-β stimulation [1] [7]. However, non-canonical TGF-β signaling pathways involving RhoA/ROCK, PI3K/Akt, or JNK are modulated by PD 169316, impacting post-transcriptional regulation of extracellular matrix proteins like nephronectin (NPNT) in podocytes [2]. This cross-talk is bidirectional: Smad complexes can integrate signals from MAPK pathways to fine-tune transcriptional responses. For instance, p38-mediated phosphorylation can enhance Smad transcriptional activity or stability in certain contexts [7]. PD 169316-mediated blockade of p38α disrupts this integration, exemplified by impaired neuronal differentiation in embryonic stem cells where p38α regulates Smad1-dependent gene expression during morphogenesis [3] [7]. This highlights PD 169316's utility in dissecting how kinase networks converge on developmental and stress-responsive transcription factors.
PD 169316 exerts significant anti-apoptotic effects across diverse cellular models, primarily through modulating Bcl-2 family proteins and caspase activation. In mouse embryonic stem (ES) cells undergoing LIF withdrawal-induced apoptosis, PD 169316 (but not the related inhibitor SB203580) enhances survival without blocking differentiation [3] [6]. This survival correlates with upregulation of Bcl-2 – a key anti-apoptotic effector – and reduced cleavage/activation of Caspase-3 (Casp3) [3] [6]. Bcl-2 overexpression mimics PD 169316's protective effects, confirming its central role. Similarly, in neuronal models, PD 169316 counteracts amyloid-β-induced apoptosis by decreasing the Bax/Bcl-2 ratio and suppressing Casp3 activity [8]. Mechanistically, PD 169316 may enhance Bcl-2 transcription via p38α inhibition, as p38α represses Bcl-2 expression during stress responses [3] [7]. Furthermore, it attenuates cytochrome c release from mitochondria, preventing apoptosome formation and Casp3 activation [6] [8]. These findings position PD 169316 as a modulator of mitochondrial apoptotic checkpoints, influencing cell fate decisions in development and disease.
Table 3: PD 169316-Mediated Regulation of Apoptotic Effectors
Apoptotic Element | Effect of PD 169316 | Functional Consequence | Biological Context |
---|---|---|---|
Bcl-2 | Upregulation (transcriptional/post-transcriptional) | ↓ Mitochondrial outer membrane permeabilization (MOMP), ↓ cytochrome c release | ES cell differentiation, neuronal toxicity models |
Caspase-3 | Reduced cleavage/activation | ↓ Proteolytic execution of apoptosis | Amyloid-β toxicity, LIF withdrawal |
Bax/Bcl-2 ratio | Decreased | Shift towards anti-apoptotic state | Alzheimer's disease models |
Cytochrome c release | Inhibited | ↓ Apoptosome formation | Multiple stress paradigms |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7